molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Número de catálogo: B1354972
Número CAS: 86718-01-6
Peso molecular: 176.17 g/mol
Clave InChI: KYHRVKMXYXBEQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a valuable structure in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Tuberculosis Activity

Methyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives have shown significant promise as anti-tuberculosis agents. Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds including methyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis (Mtb) strains, indicating their potential as effective treatments for resistant TB strains .

Table 1: Anti-TB Activity of Imidazo[1,2-a]pyridine Compounds

CompoundMIC (μM)Activity Against
Compound 60.004Replicating Mtb
Compound 18≤0.006MDR and XDR strains
Compound 3112.8 nmol/Lc-Met inhibition

1.2 Anticancer Properties

In addition to its anti-TB applications, this compound has been investigated for its anticancer properties. One study highlighted its role as a c-Met kinase inhibitor, which is critical in cancer progression and drug resistance. The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for novel anticancer drugs .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of methyl imidazo[1,2-a]pyridine derivatives have provided insights into optimizing their pharmacological profiles. Researchers have synthesized various analogues and assessed their biological activities against different targets. For example, modifications to the carboxylate group have been linked to enhanced potency against TB .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Carboxamide substitutionIncreased potency against Mtb
Aromatic ring variationsEnhanced selectivity for cancer cells

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including iron-catalyzed denitration and copper-catalyzed aerobic oxidative reactions. These techniques allow for the efficient production of diverse analogues with potential pharmacological activities .

Case Studies

4.1 Case Study: Anti-TB Efficacy

A recent study conducted high-throughput screening of a library of imidazo[1,2-a]pyridine compounds against Mtb. The results identified several lead compounds with low MIC values and favorable pharmacokinetic profiles in animal models, supporting their progression into further preclinical studies .

4.2 Case Study: Anticancer Mechanism Exploration

Another investigation focused on the mechanism by which methyl imidazo[1,2-a]pyridine derivatives inhibit c-Met signaling pathways in cancer cells. The findings revealed that these compounds not only inhibited c-Met activity but also affected downstream signaling cascades critical for tumor growth and metastasis .

Comparación Con Compuestos Similares

Methyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound exhibits a range of biochemical interactions that influence various metabolic pathways. It has been shown to inhibit specific enzymes, thereby altering metabolic flux and affecting cellular processes.

Table 1: Enzymatic Interactions

Enzyme TargetEffect on ActivityReference
Cyclooxygenase (COX)Inhibition of prostaglandin production
Various metabolic enzymesAltered metabolic pathways

2. Cellular Effects

The compound's effects vary significantly depending on the cell type. In cancer cells, it has been noted to induce apoptosis characterized by nuclear condensation and fragmentation. This suggests its potential as an anti-cancer agent.

Case Study: Apoptosis Induction in Cancer Cells

In laboratory studies, this compound was administered to various cancer cell lines, resulting in a marked increase in apoptosis markers compared to control groups. The compound demonstrated IC50 values indicative of effective cytotoxicity.

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition : The compound binds to enzymes like COX, inhibiting their activity and reducing inflammatory responses.
  • Metabolic Pathway Modulation : It influences various metabolic pathways by interacting with cofactors and transporters, affecting cellular homeostasis.

4. Pharmacological Activities

This compound has been investigated for several pharmacological applications:

Table 2: Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation via COX inhibition
AntimycobacterialEffective against Mycobacterium tuberculosis

5. Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications in the chemical structure can significantly enhance biological activity and selectivity against specific targets.

SAR Findings

Research indicates that variations in functional groups attached to the imidazo[1,2-a]pyridine scaffold can lead to improved potency against various diseases:

  • Hydroxyl Groups : Presence of -OH groups enhances antiproliferative activity.
  • Carboxamide Modifications : These modifications have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.004 μM .

6. Case Studies in Antimycobacterial Activity

Recent investigations into the antimycobacterial properties of this compound highlight its potential in treating tuberculosis:

  • Study Overview : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv.
  • Results : Compounds exhibited MIC values ranging from 0.003 to 0.05 μM against replicating bacteria, indicating strong efficacy .

Propiedades

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.